An In-depth Technical Guide to Z-L-Alanine N-Carboxyanhydride: Properties, Synthesis, and Applications
An In-depth Technical Guide to Z-L-Alanine N-Carboxyanhydride: Properties, Synthesis, and Applications
Introduction
Z-L-Alanine N-carboxyanhydride (Z-L-Ala-NCA), also known as N-Benzyloxycarbonyl-L-alanine N-carboxyanhydride, is a crystalline organic compound of significant interest to researchers in polymer chemistry, materials science, and drug development. As a protected derivative of the amino acid L-alanine, it serves as a crucial monomer for the synthesis of well-defined polypeptides through ring-opening polymerization (ROP). The presence of the benzyloxycarbonyl (Z or Cbz) protecting group on the nitrogen atom of the alanine backbone makes it a versatile building block for creating advanced biomaterials, peptide-based therapeutics, and complex macromolecular architectures.[1] This guide provides a comprehensive overview of the fundamental properties, synthesis protocols, reactivity, and applications of Z-L-Ala-NCA, tailored for scientists and professionals in the field.
Part 1: Core Physicochemical Properties
Z-L-Ala-NCA is a white to off-white crystalline solid at room temperature. Its molecular structure consists of a five-membered oxazolidinedione ring fused with the protected L-alanine moiety. This strained ring is key to its reactivity, particularly in polymerization reactions.
Table 1: Key Physicochemical Properties of Z-L-Alanine N-Carboxyanhydride
| Property | Value | Reference(s) |
| CAS Number | 125814-23-5 | [1][2] |
| Molecular Formula | C₁₂H₁₁NO₅ | [1] |
| Molecular Weight | 249.22 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 101 °C | [1] |
| SMILES | C[C@H]1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 | [1] |
| Synonyms | Z-Ala-NCA, Cbz-L-Alanine NCA | [1] |
Part 2: Synthesis and Purification
The synthesis of amino acid N-carboxyanhydrides is a critical process where purity of the final product is paramount, as trace impurities can significantly affect subsequent polymerization reactions.[5] The most common methods involve the cyclization of the corresponding N-protected amino acid using a phosgene equivalent.
Causality in Synthesis: The Phosgenation Approach
The synthesis of Z-L-Ala-NCA starts from N-Z-L-alanine. The reaction with a phosgenating agent, such as triphosgene (bis(trichloromethyl) carbonate), is a safer and more manageable alternative to using highly toxic phosgene gas.[5][6] The reaction proceeds by converting the carboxylic acid of Z-L-alanine into an acid chloride, which then undergoes intramolecular cyclization with the deprotonated nitrogen of the carbamate, eliminating HCl and forming the stable five-membered NCA ring.
Critical Parameters:
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Anhydrous Conditions: NCAs are highly sensitive to moisture. The presence of water leads to hydrolysis, opening the ring to form the original amino acid and releasing carbon dioxide. Therefore, all glassware must be oven-dried, and anhydrous solvents (e.g., tetrahydrofuran, ethyl acetate with moisture content <0.01%) must be used.[5]
-
Temperature Control: While traditionally heated, these reactions can often be driven by the initial exotherm of mixing the reagents.[7] Careful temperature management prevents side reactions and decomposition.
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HCl Scavenging: The reaction generates hydrogen chloride (HCl), which can catalyze decomposition of the NCA product.[6] In modern protocols, acid scavengers like epoxides may be employed to drive the reaction to completion and protect the product.[8]
Diagram: General Synthesis Workflow
Below is a diagram illustrating the key steps in the synthesis of Z-L-Ala-NCA from Z-L-Alanine.
Caption: Amine-initiated Ring-Opening Polymerization (ROP) of Z-L-Ala-NCA.
Part 4: Handling, Storage, and Safety
Due to its reactivity, proper handling and storage of Z-L-Ala-NCA are essential for maintaining its purity and ensuring safety.
Table 2: GHS Hazard and Safety Information
| Category | Information | Reference(s) |
| Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statement | H302: Harmful if swallowed | |
| Precautionary Statements | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
Handling Protocols
-
Always handle Z-L-Ala-NCA in a well-ventilated area, preferably within a fume hood or a glovebox under an inert atmosphere (e.g., argon or nitrogen).
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid creating dust.
-
Avoid contact with skin, eyes, and clothing. In case of contact, rinse thoroughly with water.
Storage Conditions
-
Moisture is the primary enemy. Store the compound in a tightly sealed container. For long-term storage, sealing the container within a secondary bag containing a desiccant is recommended.
-
Temperature: Store in a cold and dry environment. Recommendations vary from 2-8°C to as low as -20°C. [5]Storing at -20°C provides the best long-term stability.
-
Inert Atmosphere: For optimal preservation of purity, store the container under an inert gas like argon or nitrogen to prevent slow degradation from atmospheric moisture.
Part 5: Applications and Research Significance
The utility of Z-L-Ala-NCA stems from its role as a monomer for creating polypeptides with controlled structures. These polymers have a wide range of applications.
-
Biomaterials and Tissue Engineering: Poly(L-alanine) derived from Z-L-Ala-NCA can be used to create biodegradable scaffolds, hydrogels, and nanoparticles. The Z-protecting group can be removed post-polymerization under specific conditions to yield the final poly(L-alanine) material.
-
Drug Delivery: It is used to synthesize amphiphilic block copolymers, for instance by using a PEG-amine as an initiator. [9]These copolymers can self-assemble into micelles or vesicles, encapsulating therapeutic agents for targeted drug delivery.
-
Peptide Synthesis: While less common for sequential solid-phase synthesis, NCAs are valuable for producing homopolypeptides or block copolypeptides that can be used as macromolecular building blocks. [1]* Fundamental Polymer Science: The polymerization of Z-L-Ala-NCA serves as a model system for studying the kinetics and mechanisms of ROP, including the formation of secondary structures like α-helices and β-sheets during polymerization. [9]
Conclusion
Z-L-Alanine N-carboxyanhydride is a cornerstone monomer for the synthesis of advanced polypeptide-based materials. Its well-defined chemical properties and reactivity, particularly in ring-opening polymerization, allow for the creation of polymers with precise control over molecular weight and architecture. A thorough understanding of its synthesis, handling, and reactivity, as outlined in this guide, is crucial for researchers aiming to harness its potential in the development of next-generation biomaterials and therapeutics. Mastery of the stringent anhydrous techniques required for its use is the key to unlocking its full capabilities.
References
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Gonzalez-Burgos, M., et al. (2021). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Polymers, 13(16), 2796. MDPI. Retrieved January 15, 2026, from [Link]
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Vacogne, C. D., & Schlaad, H. (2017). Controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides in the presence of tertiary amines. Polymer, 124, 203-209. MPG.PuRe. Retrieved January 15, 2026, from [Link]
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Fast and controlled Ring-Opening Polymerization of N-carboxyanhydrides via a cooperative bifunctional amino acid. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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IR spectra (KBr) of: (a) N-carboxyanhydride, L-Lys(Z)-NCA 3 vs. (b)... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Liu, J., & Ling, J. (2021). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers in Chemistry, 9, 643807. Frontiers. Retrieved January 15, 2026, from [Link]
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Birke, A., et al. (2012). Living Polymerization of N-Substituted β-Alanine N-Carboxyanhydrides: Kinetic Investigations and Preparation of.... Macromolecular Rapid Communications, 33(13). TU Dresden. Retrieved January 15, 2026, from [Link]
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Effect of N-alkylation in N-carboxyanhydride (NCA) ring-opening polymerization kinetics. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
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Zhang, S., et al. (2023). Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials. Accounts of Chemical Research, 56(13), 1695–1706. ACS Publications. Retrieved January 15, 2026, from [Link]
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Nishizawa, Y., et al. (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. ACS Omega, 7(43), 38871–38875. NIH. Retrieved January 15, 2026, from [Link]
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Semple, J. E., et al. (n.d.). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. ResearchGate. Retrieved January 15, 2026, from [Link]
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A Robust, Open-Flask, Moisture-Tolerant, and Scalable Route to Unprotected α/β- Amino Acid N-Carboxyanhydrides. (n.d.). ChemRxiv. Retrieved January 15, 2026, from [Link]
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S. Kramer, R., & T.J. Deming. (n.d.). A Mechanistic Study of R-(Amino acid)-N-carboxyanhydride Polymerization: Comparing Initiation and Termin.... Retrieved January 15, 2026, from [Link]
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IR spectra of two L-alanine/-caprolactone triblock copolymers. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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